molecular formula C23H28N2O4 B11262397 3,4-diethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

3,4-diethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B11262397
M. Wt: 396.5 g/mol
InChI Key: TUIAFHXBZSLRFP-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic benzamide derivative featuring a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a benzamide moiety at the 7-position. The benzamide ring is further functionalized with diethoxy groups at the 3- and 4-positions.

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

3,4-diethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

InChI

InChI=1S/C23H28N2O4/c1-4-22(26)25-13-7-8-16-9-11-18(15-19(16)25)24-23(27)17-10-12-20(28-5-2)21(14-17)29-6-3/h9-12,14-15H,4-8,13H2,1-3H3,(H,24,27)

InChI Key

TUIAFHXBZSLRFP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

3,4-diethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,4-diethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide with structurally analogous benzamide-tetrahydroquinoline derivatives. Key parameters include substituent effects, molecular properties, and inferred biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Benzamide/Tetrahydroquinoline) logP Melting Point (°C) Key Properties/Biological Activity
3,4-Diethoxy-N-(1-propanoyl-1,2,3,4-THQ-7-yl)benzamide (Target Compound) C23H28N2O4 396.48 3,4-diethoxy (benzamide); 1-propanoyl (THQ) ~4.5* N/A High lipophilicity; potential CA inhibition
N-(1-Benzoyl-1,2,3,4-THQ-7-yl)benzamide (G511-0471) C23H20N2O2 356.42 Benzoyl (THQ); unsubstituted benzamide 4.16 N/A N,O-bidentate directing group for catalysis
2,3-Dimethoxy-N-[1-(2-methylpropanoyl)-THQ-7-yl]benzamide (G511-0318) C22H26N2O4 390.45 2,3-dimethoxy (benzamide); isobutyryl (THQ) N/A N/A Enhanced metabolic stability
3-Bromo-N-(1-propanoyl-THQ-7-yl)benzamide (BG13397) C19H19BrN2O2 387.27 3-bromo (benzamide); 1-propanoyl (THQ) N/A N/A Halogenation for electronic modulation
4-Chloro-N-{1-[(2-oxo-THQ-7-yl)methyl]piperidin-4-yl}benzamide C22H23ClN3O2 396.89 4-chloro (benzamide); piperidinyl-THQ hybrid N/A N/A Hybrid scaffold for receptor targeting

*Estimated logP based on ethoxy group contributions.

Key Observations

Substituent Effects on Lipophilicity :

  • The target compound’s 3,4-diethoxy groups increase logP (~4.5) compared to unsubstituted derivatives (e.g., G511-0471: logP 4.16) . Ethoxy groups enhance membrane permeability but may reduce aqueous solubility.
  • Halogenated analogs (e.g., BG13397 with bromo ) introduce electronic effects without significantly altering lipophilicity.

Tetrahydroquinoline Modifications: Propanoyl (target compound) vs. Propanoyl may confer metabolic stability over benzoyl’s aromaticity . Piperidinyl hybrids (e.g., ) expand structural diversity for receptor engagement.

Biological Activity Implications :

  • Carbonic anhydrase (CA) inhibition is common in THQ derivatives (). Diethoxy groups may enhance binding to hydrophobic pockets in CA isoforms .
  • Methoxy or halogen substituents (e.g., G511-0318 , BG13397 ) could modulate enzyme selectivity or pharmacokinetics.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in (e.g., carbodiimide-mediated coupling), though diethoxy substitution may require optimized protection/deprotection steps .

Research Findings and Trends

  • Enzyme Inhibition : THQ-benzamide derivatives show promise as CA inhibitors (e.g., compound 21 in , Ki = 12 nM for CA II) . The target compound’s diethoxy groups may improve isoform selectivity.
  • Catalytic Applications : Analogues with directing groups (e.g., G511-0471 ) enable metal-catalyzed C–H activation, suggesting the target compound’s utility in synthetic chemistry.
  • Safety Profiles : Related compounds (e.g., Angene’s 4-(tert-butyl)-N-(1-isobutyryl-THQ-7-yl)benzamide) exhibit acute oral toxicity (H302) and skin irritation (H315) , highlighting the need for rigorous toxicological assessment of the target compound.

Biological Activity

3,4-Diethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound that belongs to the class of tetrahydroquinoline derivatives. These compounds have garnered attention due to their diverse biological activities, including potential applications in treating various diseases. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3

Research indicates that tetrahydroquinoline derivatives may exert their biological effects through multiple mechanisms:

  • Inhibition of Enzymes : Some studies suggest that these compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's disease.
  • Receptor Modulation : Tetrahydroquinoline derivatives may act as modulators of various receptors, including those involved in inflammatory responses and pain pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of tetrahydroquinoline derivatives. For instance, a related compound demonstrated moderate inhibition against Mycobacterium tuberculosis, indicating potential as an antimicrobial agent .

CompoundMIC (µM)Activity
This compoundTBDModerate

Neuroprotective Effects

The compound's ability to inhibit AChE suggests it may have neuroprotective properties. In vitro studies have shown that certain tetrahydroquinoline derivatives can exhibit significant AChE inhibitory activity with IC50 values comparable to known drugs like rivastigmine .

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Rivastigmine38.456.1
This compoundTBDTBD

Anti-inflammatory Activity

Some tetrahydroquinoline derivatives have shown promise in modulating inflammatory pathways. For example, a study indicated that specific derivatives could reduce pro-inflammatory cytokines in cell lines .

Study 1: Neuroprotective Potential

In a study evaluating the neuroprotective effects of tetrahydroquinoline derivatives on neuronal cell lines exposed to oxidative stress, it was observed that certain compounds significantly reduced cell death and oxidative damage markers. The results suggest that these compounds may be beneficial in treating neurodegenerative conditions.

Study 2: Antimicrobial Efficacy

A series of experiments tested various tetrahydroquinoline derivatives against Mycobacterium tuberculosis. The results indicated that modifications to the chemical structure significantly affected antimicrobial potency. The compound exhibited moderate activity compared to more potent analogs.

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